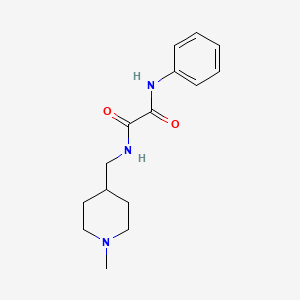

N1-((1-methylpiperidin-4-yl)methyl)-N2-phenyloxalamide

Description

N1-((1-Methylpiperidin-4-yl)methyl)-N2-phenyloxalamide is an oxalamide derivative characterized by a central oxalamide (ethanediamide) backbone. The N1 position is substituted with a (1-methylpiperidin-4-yl)methyl group, while the N2 position is linked to a phenyl ring. The piperidine moiety introduces conformational rigidity and may enhance bioavailability, while the phenyl group contributes to hydrophobic interactions.

Properties

IUPAC Name |

N-[(1-methylpiperidin-4-yl)methyl]-N'-phenyloxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O2/c1-18-9-7-12(8-10-18)11-16-14(19)15(20)17-13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3,(H,16,19)(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLHCEZSYZLUXDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)CNC(=O)C(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((1-methylpiperidin-4-yl)methyl)-N2-phenyloxalamide typically involves the reaction of 1-methylpiperidine with a suitable oxalyl chloride derivative in the presence of a base. The reaction conditions often include:

Solvent: Dichloromethane or tetrahydrofuran

Base: Triethylamine or pyridine

Temperature: Room temperature to reflux conditions

The reaction proceeds through the formation of an intermediate, which is then coupled with a phenylamine derivative to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N1-((1-methylpiperidin-4-yl)methyl)-N2-phenyloxalamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the phenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium

Reduction: Lithium aluminum hydride in dry ether

Substitution: Sodium hydride in dimethylformamide

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones

Reduction: Formation of alcohols or amines

Substitution: Formation of substituted piperidine or phenyl derivatives

Scientific Research Applications

N1-((1-methylpiperidin-4-yl)methyl)-N2-phenyloxalamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor studies.

Medicine: Explored for its potential therapeutic effects in neurological disorders.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N1-((1-methylpiperidin-4-yl)methyl)-N2-phenyloxalamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural features and molecular data for N1-((1-methylpiperidin-4-yl)methyl)-N2-phenyloxalamide and related compounds:

Key Structural Differences and Implications

Piperidine Modifications: The parent compound features a 1-methylpiperidin-4-yl group, which is simpler compared to analogs with bulkier substituents (e.g., benzyl in or carbamoyl-fluorophenyl in ). Smaller substituents may improve membrane permeability but reduce target specificity.

Aromatic Substitutions :

- The phenyl group at N2 in the parent compound is unsubstituted, while analogs like and incorporate chloro , methyl , or ethyl groups. These substitutions can alter lipophilicity and metabolic stability. For example, electron-withdrawing groups (e.g., Cl in ) may increase resistance to oxidative degradation.

Backbone Flexibility :

- Compounds with phenethyl (e.g., ) or furan-methyl (e.g., ) groups introduce additional rotatable bonds, which could affect conformational entropy and binding kinetics.

Research Findings and Functional Insights

Hydrogen-Bonding Patterns

Oxalamides are known for their ability to form bidirectional hydrogen bonds via the two carbonyl oxygen atoms. In crystallographic studies, such interactions often stabilize supramolecular assemblies or protein-ligand complexes . For example:

Pharmacological Potential

While specific activity data for the parent compound is unavailable, structurally related oxalamides have been investigated for:

- Enzyme Inhibition : Piperidine-containing oxalamides are explored as inhibitors of proteases or kinases due to their ability to mimic peptide substrates .

Biological Activity

N1-((1-methylpiperidin-4-yl)methyl)-N2-phenyloxalamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an oxalamide structure, with a piperidine ring and a phenyl group, which contributes to its unique biological properties. The molecular formula is , and its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. It may act as an inhibitor or modulator in various biochemical pathways, influencing processes such as:

- Histone Deacetylation : The compound has been shown to inhibit histone deacetylases (HDACs), which play a crucial role in gene expression regulation. In studies involving neuronal cultures, it demonstrated significant effects on histone acetylation levels, indicating potential applications in neurological disorders .

- Anti-inflammatory Activity : Preliminary studies suggest that similar compounds possess anti-inflammatory properties, potentially reducing the production of pro-inflammatory cytokines and nitric oxide in activated macrophages .

Biological Activity Data

Case Studies

- Neuroprotection in Animal Models : In a study investigating the neuroprotective effects of similar compounds, treatment with this compound led to reduced neuronal cell death in models of oxidative stress . The compound's ability to modulate signaling pathways associated with cell survival was highlighted.

- Inflammation Models : Research involving RAW 264.7 macrophage cell lines demonstrated that the compound significantly decreased nitric oxide production upon stimulation with lipopolysaccharides (LPS), suggesting its potential as an anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N1-((1-methylpiperidin-4-yl)methyl)-N2-phenyloxalamide, and how do reaction conditions influence yield and purity?

- Answer : Synthesis typically involves two key steps: (1) preparation of the 1-methylpiperidine intermediate via alkylation or reductive amination, and (2) oxalamide bond formation using oxalyl chloride with substituted aniline and the piperidine intermediate.

- Methodological considerations :

- Temperature : Lower temperatures (0–5°C) during oxalyl chloride addition minimize side reactions .

- Solvent choice : Dichloromethane (DCM) or tetrahydrofuran (THF) is preferred for oxalamide coupling due to their inertness and solubility properties .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization improves purity. Yield optimization requires stoichiometric control of oxalyl chloride and amine intermediates .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify proton environments (e.g., piperidine CH at δ 2.1–3.5 ppm) and carbonyl signals (δ 160–170 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 332.1978) and fragmentation patterns .

- Infrared (IR) Spectroscopy : Amide C=O stretches (~1650 cm) and N-H bends (~3300 cm) validate functional groups .

Q. How does the compound’s solubility profile impact in vitro assay design?

- Answer : The compound exhibits limited aqueous solubility due to its hydrophobic piperidine and phenyl groups.

- Experimental workaround : Use dimethyl sulfoxide (DMSO) for stock solutions (<10 mM), followed by dilution in assay buffers (e.g., PBS with 0.1% Tween-20) to prevent precipitation .

- Solubility enhancement : Co-solvents like polyethylene glycol (PEG-400) or cyclodextrin derivatives improve bioavailability in pharmacokinetic studies .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound across different receptor assays?

- Answer : Discrepancies often arise from:

- Receptor subtype selectivity : Test against isogenic cell lines expressing target vs. off-target receptors (e.g., dopamine D vs. D) using radioligand binding assays .

- Assay conditions : Standardize pH (7.4), ionic strength, and temperature (37°C) to minimize variability. Include positive controls (e.g., haloperidol for dopamine receptors) .

- Data normalization : Express activity as % inhibition relative to vehicle controls and validate with dose-response curves (IC calculations) .

Q. How can computational modeling guide the optimization of this compound for enhanced blood-brain barrier (BBB) penetration?

- Answer :

- Molecular dynamics (MD) simulations : Predict LogP (target ~2–3) and polar surface area (<90 Å) to balance lipophilicity and solubility .

- Docking studies : Identify key interactions (e.g., piperidine N-methyl group with BBB transporter P-gp) to reduce efflux .

- In silico ADMET : Use tools like SwissADME to refine substituents (e.g., replacing phenyl with fluorophenyl) while maintaining target affinity .

Q. What crystallographic evidence exists for the conformational flexibility of this compound, and how does this affect ligand-receptor binding?

- Answer :

- X-ray crystallography : Reveals chair/boat conformations of the piperidine ring, influencing hydrogen bonding with residues in receptor binding pockets (e.g., serotonin 5-HT) .

- Structure-activity relationship (SAR) : Methyl substitution at piperidine-C1 restricts ring puckering, enhancing binding entropy (ΔG improvement ~1.5 kcal/mol) .

Q. Which in vivo models are suitable for evaluating the neuropharmacological effects of this compound?

- Answer :

- Rodent behavioral assays : For antipsychotic potential, use prepulse inhibition (PPI) tests in dopamine agonist-challenged mice .

- Microdialysis : Measure extracellular dopamine in striatum via HPLC-ECD to assess D receptor occupancy .

- Toxicity screening : Monitor liver enzymes (ALT/AST) and renal function (creatinine clearance) in chronic dosing studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.